(2,6-Dimethylphenoxy)acetoxime
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2,6-Dimethylphenoxy)acetoxime typically involves the reaction of 2,6-dimethylphenol with chloroacetonitrile in the presence of a base to form (2,6-dimethylphenoxy)acetonitrile. This intermediate is then treated with hydroxylamine hydrochloride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dimethylphenoxy)acetoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it to amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oximes and derivatives.
Scientific Research Applications
(2,6-Dimethylphenoxy)acetoxime has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: It serves as a metabolite of Mexiletine, a class Ib antiarrhythmic drug.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenoxy)acetoxime involves its interaction with specific molecular targets. As a metabolite of Mexiletine, it may influence ion channels and receptors in the body, contributing to its pharmacological effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
(2,6-Dimethylphenoxy)acetic acid: Another derivative with similar structural features.
(2,6-Dimethylphenoxy)acetone: Shares the phenoxyacetone backbone but differs in functional groups.
Properties
IUPAC Name |
N-[1-(2,6-dimethylphenoxy)propan-2-ylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13/h4-6,13H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQNMCARGAAZBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=NO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722234 | |
Record name | N-[1-(2,6-Dimethylphenoxy)propan-2-ylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40722234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55304-19-3 | |
Record name | N-[1-(2,6-Dimethylphenoxy)propan-2-ylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40722234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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